(5-methyl-1H-tetrazol-1-yl)acetic acid
Overview
Description
“(5-methyl-1H-tetrazol-1-yl)acetic acid” is a compound that appears as a solid or liquid . It is used in the enzymic synthesis of cefazolin, an antibiotic used for the treatment of bacterial infections . It may also be used as a bifunctional ligand for the synthesis of novel copper (II) and nickel (II) complexes .
Synthesis Analysis
The synthesis of “this compound” can be achieved by the cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate in glacial acetic acid . A derivative of this compound, 2-methyl-5-(tetrazol-1-yl)tetrazole, can be obtained by this method starting from 5-amino-2-methyl-tetrazole .Molecular Structure Analysis
The molecular formula of “this compound” is C4H6N4O2 . The structure of this compound is planar, which favors the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 142.116 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 459.3±24.0 °C at 760 mmHg, and a flash point of 231.6±22.9 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Scientific Research Applications
Synthesis and Characterization
Synthetic Pathways and Intermediates
Tetrazoles, including (5-methyl-1H-tetrazol-1-yl)acetic acid, are crucial in the synthesis of biologically active molecules. For instance, the synthesis of [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid as an intermediate in metabolic profiling studies highlights the importance of tetrazoles in pharmaceutical research. This compound was prepared through a multi-step process involving radiochemical steps, demonstrating the utility of tetrazoles in the development of drug candidates (Maxwell & Tran, 2017).
Structural Studies
The crystal structure of (tetrazol-5-yl)acetic acid has been characterized using X-ray diffraction and FTIR spectroscopy. This analysis revealed the solid-state structure, highlighting the presence of intermolecular hydrogen bonds forming a two-dimensional network, which is crucial for understanding the compound's physical and chemical properties (Pagacz-Kostrzewa et al., 2013).
Chemical Properties and Reactivity
The reactivity and decomposition of (tetrazol-5-yl)acetic acid have been studied, revealing insights into its stability and potential chemical transformations. For example, the thermal decomposition and photochemistry of (tetrazol-5-yl)acetic acid were explored, uncovering the compound's behavior under various conditions, which is valuable for its application in chemical syntheses and material science (Pagacz-Kostrzewa et al., 2014).
Potential Applications
Energetic Materials
The study of 5-(tetrazol-1-yl)-2H-tetrazole and its derivatives, including those with the this compound motif, has evaluated their potential as energetic materials. This research included the synthesis of selected salts and complexes, characterization through various spectroscopic methods, and evaluation of their energetic performance. The results indicate the promise of these compounds in applications requiring high-energy materials (Fischer et al., 2013).
Coordination Chemistry
Palladium(II) complexes featuring tetrazolylacetic acids and their esters have been synthesized, showcasing the versatility of tetrazole-based ligands in forming coordination compounds. These complexes were characterized extensively, including by X-ray diffraction, indicating their potential in catalysis and material science applications (Protas et al., 2017).
Antimicrobial Studies
The reaction of hydrazide of (tetrazol-5-yl)acetic acid with isothiocyanates led to the formation of compounds with potential antimicrobial properties. This research underscores the role of tetrazole derivatives in developing new antimicrobial agents, highlighting their importance in medicinal chemistry (Wujec et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Tetrazoles and their derivatives are known to play a significant role in medicinal and pharmaceutical applications . They often serve as metabolism-resistant isosteric replacements for carboxylic acids .
Mode of Action
The mode of action of (5-methyl-1H-tetrazol-1-yl)acetic acid involves its interaction with its targets, leading to various biochemical changes. Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .
Biochemical Pathways
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may have unique pharmacokinetic properties that contribute to their bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They can also react vigorously when exposed to shock, fire, and heat on friction . Therefore, the environment in which this compound is used or stored can significantly impact its stability and efficacy.
Properties
IUPAC Name |
2-(5-methyltetrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-3-5-6-7-8(3)2-4(9)10/h2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGRTPHVXPNNBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408105 | |
Record name | (5-methyl-1H-tetrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21743-55-5 | |
Record name | (5-methyl-1H-tetrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-1H-tetrazole-1-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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